Cas no 1289388-69-7 ([1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride)

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 2,5-dichlorobenzyl group and a methylamine moiety, presented as its hydrochloride salt. This structure imparts enhanced solubility and stability, making it suitable for pharmaceutical and chemical research applications. The dichlorobenzyl group contributes to potential bioactivity, while the hydrochloride form ensures improved handling and storage characteristics. The compound’s well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting receptor interactions or enzyme inhibition. Its purity and consistent synthesis make it a reliable intermediate for developing novel therapeutic agents or biochemical probes.
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride structure
1289388-69-7 structure
Product Name:[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS No:1289388-69-7
MF:C13H19Cl3N2
MW:309.662360429764
CID:2166315
Update Time:2025-05-23

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
    • SBB074588
    • {1-[(2,5-dichlorophenyl)methyl](3-piperidyl)}methylamine, chloride
    • [1-(2,5-Dichlorobenzyl)piperidin-3-yl]methylamine hydrochloride
    • Inchi: 1S/C13H18Cl2N2.ClH/c1-16-12-3-2-6-17(9-12)8-10-7-11(14)4-5-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H
    • InChI Key: OJUMKCMJGKRUCM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1CN1CCCC(C1)NC)Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Topological Polar Surface Area: 15.3

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
090496-500mg
1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
1289388-69-7
500mg
£229.00 2022-03-01

Additional information on [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

Introduction to [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS No. 1289388-69-7)

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and molecular research. This compound, identified by the CAS number 1289388-69-7, has garnered attention due to its unique structural properties and potential therapeutic benefits. The presence of the [2,5-Dichloro-benzyl] group and the piperidine ring in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic chemistry.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its use in various biochemical assays and pharmaceutical formulations. Its molecular formula and structural configuration suggest a high degree of stability, which is essential for storage and transportation in research and industrial settings. The compound's ability to undergo selective modifications at the [piperidin-3-yl] position makes it a promising candidate for further derivatization, leading to the development of novel bioactive molecules.

In recent years, [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride has been extensively studied for its role in the synthesis of pharmacologically active agents. Researchers have explored its potential in the development of small-molecule drugs targeting various diseases, including neurological disorders and infectious diseases. The compound's interaction with biological targets has been a focal point in computational chemistry simulations, providing insights into its mechanism of action and potential side effects.

One of the most compelling aspects of this compound is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. The [2,5-Dichloro-benzyl] moiety in the molecule facilitates binding to the active site of kinases, thereby inhibiting their activity. This has led to several preclinical studies evaluating the efficacy of derivatives of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride in animal models.

Furthermore, the compound has shown promise in the development of antiviral agents. The structural features of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride allow it to interact with viral proteases and polymerases, disrupting viral replication cycles. Recent studies have demonstrated its potential in combating emerging viral infections by inhibiting key viral enzymes. This has opened up new avenues for therapeutic intervention against viruses that pose significant public health challenges.

The synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.

Quality control and analytical characterization are critical steps in ensuring the integrity of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used techniques to confirm the identity and purity of the compound. These analytical methods provide detailed information about the molecular structure and chemical properties, which are essential for its safe and effective use.

The pharmaceutical industry has shown significant interest in leveraging [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride for drug development. Collaborative efforts between academic researchers and industry scientists have led to several innovative approaches in designing new therapeutic agents. The compound's versatility as a building block for drug molecules continues to drive advancements in medicinal chemistry.

Future research directions include exploring novel derivatives of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride with enhanced pharmacological properties. By modifying specific functional groups within its structure, researchers aim to improve its bioavailability, selectivity, and therapeutic efficacy. Computational modeling and experimental validation will be crucial in identifying promising candidates for further development.

In conclusion, [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in addressing various medical challenges.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd